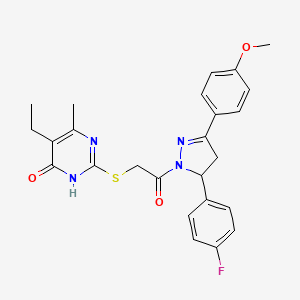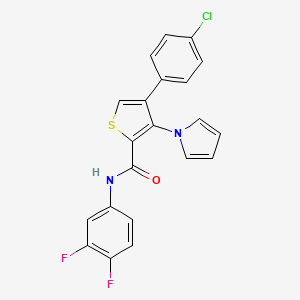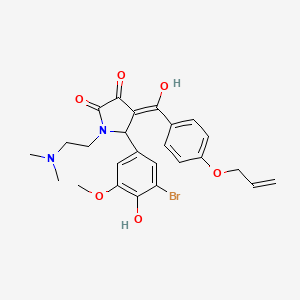
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C10H13FN4O. It is characterized by the presence of a fluoropyrimidine moiety attached to a piperazine ring, which is further linked to an ethanone group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPoly (ADP-ribose) polymerase (PARP) , an enzyme involved in various cellular functions such as DNA repair, recombination, and gene transcription .
Mode of Action
It’s known that similar compounds inhibit the catalytic activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity .
Biochemical Pathways
The compound may affect the biochemical pathways related to DNA repair, recombination, and gene transcription, given its potential interaction with PARP . PARP plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion .
Pharmacokinetics
Similar compounds were dissolved in dmso and cells were treated in a dose-dependent manner for 72 h , suggesting potential bioavailability.
Result of Action
Similar compounds have been found to enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity , suggesting potential anti-cancer effects.
Action Environment
The storage temperature for similar compounds is typically room temperature , suggesting that the compound may be stable under normal environmental conditions.
Preparation Methods
The synthesis of 1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone involves several steps. One common method starts with the reaction of 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine with N-carbethoxypiperazine, yielding an intermediate product. This intermediate undergoes hydrolysis and decarboxylation to form 5-fluoro-2-(1-piperazinyl)pyrimidine. The final step involves the reaction of this compound with an alpha-chloroketal to produce the desired ethanone derivative .
Chemical Reactions Analysis
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Comparison with Similar Compounds
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also contains a piperazine ring but differs in the attached aromatic moiety, leading to different biological activities.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds have similar structural features but include additional substituents that modify their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the fluoropyrimidine and piperazine moieties, which confer distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4O/c1-8(16)14-2-4-15(5-3-14)10-12-6-9(11)7-13-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFHGTYBMXDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3020193.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide](/img/structure/B3020200.png)

![N-(4-isopropylphenyl)-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3020202.png)

![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)
![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3020211.png)
